3-(Bromomethyl)-3-(difluoromethyl)oxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-3-(difluoromethyl)oxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2O/c6-1-5(4(7)8)2-9-3-5/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDXQERWLLMWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CBr)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168383-54-6 | |
| Record name | 3-(bromomethyl)-3-(difluoromethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromomethyl 3 Difluoromethyl Oxetane
Foundational Strategies for Oxetane (B1205548) Ring Construction
The construction of the oxetane ring is a significant synthetic challenge due to the inherent ring strain of the four-membered cyclic ether system. acs.org The kinetics for forming four-membered rings via intramolecular cyclization are notably slower than for their three-, five-, or six-membered counterparts. acs.org Nevertheless, several reliable methods have been established. nih.govbeilstein-journals.org
Intramolecular cyclization is a common and versatile approach to forming the C–O bond of the oxetane ring from an acyclic precursor. acs.org These reactions typically require good leaving groups and anionic nucleophiles to achieve acceptable yields. acs.org
The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, remains one of the most frequently employed methods for oxetane synthesis when applied intramolecularly. nih.govmasterorganicchemistry.com The reaction involves the base-mediated cyclization of a precursor containing an alcohol and a leaving group (such as a halide or sulfonate) in a 1,3-relationship. nih.gov Sodium hydride (NaH) is a common base used to generate the alkoxide for the cyclization step. acs.org
Despite its utility, this 4-exo-tet cyclization can be kinetically unfavorable and often competes with side reactions like Grob fragmentation, which can lead to modest yields depending on the substrate. nih.gov Nevertheless, the strategy has been successfully used to synthesize a variety of complex and simple oxetanes, including 3,3-disubstituted systems. acs.orgresearchgate.net
| Key Feature | Description | Typical Reagents | Reference |
|---|---|---|---|
| Reaction Type | Intramolecular SN2 | Base (e.g., NaH, KOH), Solvent (e.g., THF, DMF) | nih.govmasterorganicchemistry.com |
| Precursor | Acyclic 1,3-halohydrin or equivalent (e.g., alcohol with a tosylate leaving group) | - | nih.gov |
| Key Challenge | Slow kinetics and competing Grob fragmentation | - | nih.gov |
| Application | Widely used for diverse oxetane structures, including spiro-oxetanes and 3,3-disubstituted systems. | - | acs.orgresearchgate.net |
Intramolecular haloetherification provides another viable, though less explored, strategy for oxetane synthesis. acs.org This method involves the electrophilic cyclization of a homoallylic alcohol. The reaction is typically initiated by an electrophilic halogen source, such as N-bromosuccinimide (NBS), which activates the alkene for nucleophilic attack by the pendant hydroxyl group, resulting in a 4-exo-trig cyclization to form the oxetane ring. acs.org This approach has been successfully applied, often in the synthesis of structurally constrained oxetanes. acs.org
The Paternò-Büchi reaction is a powerful method for constructing the oxetane ring in a single step through a photochemical [2+2] cycloaddition. nih.govorganic-chemistry.org The reaction occurs between a carbonyl compound in an excited state and an alkene in its ground state. nih.gov First reported by Paternò in 1909 and later identified by Büchi, this reaction has become a staple in photochemical synthesis. nih.govillinois.edu
The reaction can proceed from either the singlet or triplet excited state of the carbonyl compound, forming a diradical intermediate that subsequently closes to form the four-membered ring. organic-chemistry.org While highly efficient for certain substrates, the Paternò-Büchi reaction can have limitations regarding substrate scope and control over regioselectivity and diastereoselectivity. bohrium.com Traditionally, the reaction requires high-energy UV light, but recent developments have enabled visible-light-mediated protocols using photocatalysts. chemrxiv.orgacs.org
Epoxides serve as versatile starting materials for oxetane synthesis through ring-expansion or ring-opening/cyclization sequences. nih.govbeilstein-journals.org These methods take advantage of the thermodynamic driving force resulting from the conversion of a highly strained three-membered ring into a slightly less strained four-membered ring. beilstein-journals.org
One common approach involves the ring expansion of epoxides using sulfur ylides, such as dimethylsulfoxonium methylide, in a Corey-Chaykovsky-type reaction. nih.govillinois.eduorganic-chemistry.org This nucleophilic ring expansion is a general and high-yielding method for preparing optically active oxetanes from chiral epoxides, as the reaction proceeds with retention of stereochemistry. organic-chemistry.org Another strategy involves opening an epoxide with a nucleophile that installs a carbon unit bearing a leaving group. The resulting 1,3-alcohol derivative can then be cyclized to the oxetane, typically under basic conditions in a Williamson etherification step. acs.org
Intramolecular Cyclization Approaches
Targeted Introduction of the Bromomethyl Moiety
The synthesis of the specific target, 3-(Bromomethyl)-3-(difluoromethyl)oxetane (B6240587), requires a strategy that can build the 3,3-disubstituted oxetane core. A common and effective route to such structures begins with precursors like 2,2-bis(bromomethyl)propane-1,3-diol. connectjournals.comresearchgate.net
A key intermediate, (3-(bromomethyl)oxetan-3-yl)methanol, can be synthesized via the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol using a base such as sodium ethoxide. connectjournals.com This intermediate provides a versatile scaffold with two distinct handles at the 3-position: a bromomethyl group and a hydroxymethyl group. The hydroxymethyl group can then be chemically modified to introduce the desired difluoromethyl moiety. A documented synthetic scheme shows the derivatization of this type of intermediate to yield the target compound, this compound. researchgate.net
The general synthetic pathway can be summarized in the following steps:
| Step | Transformation | Description | Typical Reagents | Reference |
|---|---|---|---|---|
| 1 | Oxetane Ring Formation | Intramolecular Williamson etherification of 2,2-bis(bromomethyl)propane-1,3-diol to form (3-(bromomethyl)oxetan-3-yl)methanol. | Base (e.g., Sodium Ethoxide) in Ethanol | connectjournals.com |
| 2 | Oxidation | Oxidation of the primary alcohol in (3-(bromomethyl)oxetan-3-yl)methanol to the corresponding carboxylic acid. | Oxidizing agent (e.g., KMnO₄) | connectjournals.comresearchgate.net |
| 3 | Fluorination | Conversion of the carboxylic acid to the difluoromethyl group. This is a specialized transformation. | Fluorinating agents (e.g., Deoxofluorinating reagents) | researchgate.net |
| 4 | Final Derivatization (if needed) | Further functional group manipulation to arrive at the final target compound. | Varies based on specific route | researchgate.net |
This multi-step process allows for the controlled and separate installation of the bromomethyl and difluoromethyl groups onto the oxetane scaffold, leveraging a well-established cyclization method to first construct the core heterocyclic structure. connectjournals.comresearchgate.net
Bromination Reactions in Oxetane Derivatization
Bromination is a critical step in the functionalization of oxetane rings, allowing for the introduction of a versatile handle for further chemical modifications. In the context of 3,3-disubstituted oxetanes, bromination reactions can be employed to convert hydroxyl groups into bromomethyl groups. The use of halides, particularly bromine, as a leaving group in conjunction with a malonate functionality can facilitate milder and more convenient cyclization conditions for forming trisubstituted oxetanes. researchgate.net
One established method for the synthesis of the target compound involves the bromination of a hydroxymethyl group at the C3 position of the oxetane ring. This transformation can be achieved using reagents such as triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). This reaction proceeds by converting the primary alcohol into a good leaving group, which is then displaced by the bromide ion.
Synthetic Pathways via Hydroxymethyl Precursors
The synthesis of this compound often originates from precursors containing hydroxymethyl groups, which serve as versatile starting points for introducing the required functionalities. A common precursor is (3-(bromomethyl)oxetan-3-yl)methanol. researchgate.netsigmaaldrich.com This compound already possesses one of the required substituents, the bromomethyl group, and a hydroxymethyl group that can be further manipulated.
A comprehensive synthetic route starts with a diol precursor, 3,3-bis(hydroxymethyl)oxetane. This symmetric starting material allows for sequential functionalization. One of the hydroxymethyl groups is first oxidized to an aldehyde, which then undergoes deoxofluorination to form the difluoromethyl group. The remaining hydroxymethyl group is subsequently converted to the bromomethyl group to yield the final product, this compound. researchgate.net This stepwise approach provides control over the introduction of each distinct functional group.
Precision Introduction of the Difluoromethyl Moiety
The incorporation of the difluoromethyl (CHF₂) group is a key aspect of synthesizing the target molecule, often imparting unique physicochemical properties. This is typically achieved through deoxofluorination reactions on carbonyl or hydroxyl precursors.
Deoxofluorination Strategies for Difluoromethyl Group Formation
Deoxofluorination is a powerful method for converting oxygen-containing functional groups, such as aldehydes and alcohols, into fluorinated analogues. The choice of strategy depends on the available starting material and the desired outcome.
A primary route to the difluoromethyl group on the oxetane core is through the deoxofluorination of an aldehyde intermediate. chemrxiv.org In a specific synthesis of this compound, the precursor [3-(difluoromethyl)oxetan-3-yl]methanol is oxidized to form 3-(difluoromethyl)oxetane-3-carbaldehyde. researchgate.netcalpaclab.com This aldehyde is then treated with a deoxofluorinating agent to convert the formyl group (-CHO) into a difluoromethyl group (-CHF₂). researchgate.net
| Precursor | Reagent | Product |
| 3-(Hydroxymethyl)oxetane-3-carbaldehyde | Deoxo-Fluor | 3-(Hydroxymethyl)-3-(difluoromethyl)oxetane |
This table illustrates a key deoxofluorination step from an aldehyde intermediate.
An alternative, though less direct for forming a difluoromethyl group, is the deoxofluorination of tertiary alcohols. For instance, the reaction of (3-(bromomethyl)oxetan-3-yl)methanol with a deoxofluorinating agent like morpholino-difluorosulfurane (morph-DAST) has been reported. researchgate.net This specific reaction leads to the formation of a monofluorinated product, 3-(bromomethyl)-3-(fluoromethyl)oxetane, rather than the difluoromethyl derivative. The reaction is typically performed in a solvent like dichloromethane at low temperatures, gradually warming to room temperature. researchgate.net While this demonstrates the utility of deoxofluorination on alcohol precursors within this system, achieving the difluoromethyl group would necessitate a different starting material, such as a corresponding carboxylic acid, or a multi-step process.
Utilization of Specific Difluoromethylation Reagents and Conditions
The successful introduction of the difluoromethyl group relies on the selection of appropriate reagents and reaction conditions that are compatible with the sensitive oxetane ring.
A widely used reagent for the deoxofluorination of aldehydes to form difluoromethyl groups is bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor. This reagent is effective in converting the aldehyde functional group into the desired difluoromethyl moiety. The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) in the presence of an alcohol like ethanol (EtOH). researchgate.net
Another common deoxofluorinating agent is diethylaminosulfur trifluoride (DAST). However, in some cases, such as the deoxyfluorination of (3-(bromomethyl)oxetan-3-yl)methanol, DAST can lead to a significant amount of byproducts. researchgate.net In such instances, the related reagent morph-DAST may be preferred for achieving a cleaner reaction. researchgate.net
For direct difluoromethylation through radical processes, reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) have been developed. nih.gov These reagents allow for the direct transfer of a CF₂H unit to various organic substrates under mild, operationally simple conditions. nih.gov
| Reagent | Precursor Functional Group | Conditions |
| Deoxo-Fluor | Aldehyde | DCM, EtOH |
| morph-DAST | Tertiary Alcohol | CH₂Cl₂, -78°C to rt |
| Zn(SO₂CF₂H)₂ (DFMS) | Heteroarenes, Enones, Thiols | Radical initiation (e.g., with t-BuOOH) |
This table summarizes common reagents used for introducing difluoro- and difluoromethyl groups.
Integrated Synthetic Routes for this compound
The construction of this compound is typically achieved through multi-step sequences that carefully build the molecule's complexity. These routes can be categorized into stepwise elaborations from existing oxetane structures and the development of more streamlined one-pot procedures.
A robust method for synthesizing this compound involves the modification of a pre-functionalized oxetane precursor. This stepwise approach allows for controlled transformations at each stage. A common pathway begins with 3-(hydroxymethyl)-3-methyloxetane.
The synthesis proceeds through several key steps:
Oxidation: The initial alcohol, 3-(hydroxymethyl)-3-methyloxetane, is oxidized to the corresponding carboxylic acid, 3-(methoxycarbonyl)oxetane-3-carboxylic acid.
Fluorination: A deoxofluorination reaction is then employed to introduce the difluoromethyl group. Reagents such as Deoxofluor or XtalFluor-E are used to convert the carboxylic acid into an acyl fluoride, which is then transformed into the difluoromethyl group.
Reduction: The ester group on the resulting intermediate is selectively reduced to a primary alcohol, yielding (3-(difluoromethyl)oxetan-3-yl)methanol.
Bromination: The final step involves the conversion of the newly formed hydroxyl group into a bromomethyl group. This is typically achieved using a brominating agent like phosphorus tribromide (PBr₃) to yield the target compound, this compound researchgate.net.
Table 1: Stepwise Synthesis of this compound
| Step | Starting Material | Reagent(s) | Product |
|---|---|---|---|
| 1 | 3-(Hydroxymethyl)-3-methyloxetane | Oxidation agents | 3-(Methoxycarbonyl)oxetane-3-carboxylic acid |
| 2 | 3-(Methoxycarbonyl)oxetane-3-carboxylic acid | Deoxofluorination agents (e.g., Deoxofluor) | Methyl 3-(difluoromethyl)oxetane-3-carboxylate |
| 3 | Methyl 3-(difluoromethyl)oxetane-3-carboxylate | Reducing agents (e.g., LiAlH₄) | (3-(Difluoromethyl)oxetan-3-yl)methanol |
A potential one-pot approach for aryl difluoromethyl ethers involves the conversion of arenes to the target compound through a sequence of borylation, oxidation, and difluoromethylation nih.gov. Although a specific one-pot synthesis for this compound is not extensively documented, the principles from related syntheses can be applied. For example, a process could be envisioned where an appropriate precursor undergoes a cascade of reactions, such as dehydration and ring contraction, to form the desired heterocyclic core in a single pot organic-chemistry.orgnih.gov. The development of such methods is a key area of research aimed at improving synthetic efficiency nih.gov.
Considerations for Scalability and Synthetic Efficiency
The transition from laboratory-scale synthesis to larger, multigram or kilogram-scale production presents several challenges, particularly for strained ring systems like oxetanes. chemrxiv.org The inherent ring strain can make oxetanes susceptible to ring-opening side reactions under various conditions. chemrxiv.orgsemanticscholar.org
Key considerations for enhancing scalability and efficiency include:
Reagent Selection: The choice of reagents is critical. For instance, in deoxyfluorination steps, morph-DAST may be preferred over DAST to minimize byproduct formation researchgate.net.
Process Optimization: Reaction conditions, including temperature, solvent, and reaction time, must be carefully optimized to maximize yield and minimize decomposition. The stability of the oxetane core is a primary concern, and conditions that are too harsh (e.g., strong acids) must be avoided chemrxiv.org.
Atom Economy: Synthetic routes are evaluated based on their atom economy, aiming to incorporate the maximum number of atoms from the reactants into the final product.
Telescoping Reactions: Combining multiple reaction steps without isolating intermediates (a "one-pot" approach) can significantly improve efficiency by reducing handling losses and purification requirements nih.gov.
Purification: Efficient and scalable purification methods, such as crystallization over chromatography, are essential for large-scale production.
Many reactions for the synthesis and functionalization of 3,3-disubstituted oxetanes have been successfully scaled up to multigram quantities, demonstrating the practical utility of these building blocks in medicinal chemistry and drug development programs. chemrxiv.org
| Scalability of Reactions | Ensuring that reactions can be performed safely and efficiently on a larger scale. | Successful scaling of many oxetane functionalization reactions to multigram quantities. chemrxiv.org |
Reactivity and Transformation of 3 Bromomethyl 3 Difluoromethyl Oxetane
Nucleophilic Substitution Reactions at the Bromomethyl Site
The presence of a primary bromide in the bromomethyl group makes 3-(bromomethyl)-3-(difluoromethyl)oxetane (B6240587) an excellent substrate for S_N2 reactions. A variety of nucleophiles can displace the bromide ion, leading to a diverse range of 3,3-disubstituted oxetane (B1205548) derivatives. These reactions are fundamental to the utility of this compound as a building block in medicinal and materials chemistry. The general stability of the oxetane ring under nucleophilic substitution conditions allows for clean reactions with good to excellent yields. rsc.org
The reaction of this compound with oxygen-based nucleophiles, such as alcohols and carboxylates, provides access to the corresponding ethers and esters. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. For instance, the reaction with fluorinated alcohols in the presence of a hydride base leads to the formation of fluorinated alkoxymethyl-substituted oxetanes. google.comgoogle.com
The synthesis of such ethers is often achieved by treating the alcohol with a strong base like sodium hydride in an aprotic solvent such as dimethylformamide, followed by the addition of the bromomethyl oxetane. This method is effective for a range of alcohols, leading to the desired ether products in high yields. google.com
Table 1: Examples of Nucleophilic Substitution with Oxygen-Centric Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| Trifluoroethanol | NaH, DMF | 3-(Difluoromethyl)-3-((2,2,2-trifluoroethoxy)methyl)oxetane | High |
Nitrogen-containing nucleophiles readily react with this compound to form new carbon-nitrogen bonds. The reaction with sodium azide (B81097), a common and effective nucleophile, proceeds smoothly to give the corresponding azidomethyl derivative. This azide can then serve as a versatile intermediate for further transformations, such as reduction to an amine or participation in cycloaddition reactions. google.com
Primary and secondary amines also serve as effective nucleophiles, leading to the formation of the corresponding 3-(aminomethyl)-3-(difluoromethyl)oxetane derivatives. These reactions are foundational for incorporating the unique 3-(difluoromethyl)oxetane moiety into a wide array of molecular scaffolds.
Table 2: Examples of Nucleophilic Substitution with Nitrogen-Centric Nucleophiles
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| Sodium Azide | Solvent | 3-(Azidomethyl)-3-(difluoromethyl)oxetane | High |
Sulfur-based nucleophiles, such as thiols, are also effective in displacing the bromide from this compound. These reactions typically proceed under basic conditions to form the corresponding thioether. The resulting products are of interest for their potential applications in various fields of chemistry.
Table 3: Example of Nucleophilic Substitution with a Sulfur-Centric Nucleophile
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
|---|
The nucleophilic substitution reactions at the bromomethyl group of this compound proceed via a classic S_N2 mechanism. google.com In this mechanism, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This results in an inversion of the stereochemical configuration at the reaction center.
However, since the starting material, this compound, is achiral (the C3 carbon is a quaternary center with no stereochemistry, and the bromomethyl carbon is prochiral), the substitution reaction does not generate a new stereocenter in the product unless the incoming nucleophile is chiral. If a chiral nucleophile is used, the reaction would lead to the formation of diastereomers. The control of stereochemistry in such cases would depend on the specific substrate and nucleophile involved. For simple, achiral nucleophiles, the reaction proceeds without the formation of stereoisomers.
Oxetane Ring Reactivity Profile
The reactivity of the oxetane ring is largely dictated by its inherent ring strain, which is approximately 25.5 kcal/mol. nih.gov This strain, comparable to that of an oxirane (epoxide), provides the thermodynamic driving force for ring-opening reactions. nih.govacs.org Consequently, the four-membered ether is susceptible to cleavage by a variety of reagents. However, the substitution pattern on the oxetane ring significantly influences its kinetic stability. 3,3-Disubstituted oxetanes, such as this compound, generally exhibit greater stability towards external nucleophiles compared to less substituted analogs. nih.gov Despite this increased stability, the ring remains prone to opening, particularly under acidic conditions or via intramolecular processes. nih.gov
Ring-Opening Reactions of the Oxetane Core
The principal mode of reactivity for the oxetane core involves ring-opening reactions, which relieve the inherent ring strain to form functionalized acyclic products. acs.orgresearchgate.net These transformations can be initiated by electrophiles, nucleophiles, or acids, with the specific outcome and regioselectivity depending on the reagents, reaction conditions, and the substitution pattern of the oxetane. researchgate.netresearchgate.net
Ring-opening of oxetanes can be promoted by electrophiles, particularly Lewis acids. nih.gov The reaction mechanism typically begins with the coordination of the electrophile to the oxetane's oxygen atom. This activation makes the ring significantly more susceptible to attack by a nucleophile. Brønsted acids can also catalyze the process by protonating the oxygen, which can lead to the formation of a transient oxetane carbocation that is then intercepted by a nucleophile. nih.gov This strategy has been employed in the synthesis of 1,4-dioxanes from 3-aryloxetan-3-ols, where a Brønsted acid catalyzes both the activation of the oxetanol and the subsequent intramolecular ring-opening. nih.gov
The oxetane ring can be opened by direct nucleophilic attack at one of the carbon atoms adjacent to the ring oxygen. rsc.org This process typically follows an SN2 mechanism, leading to inversion of stereochemistry if the carbon is chiral. researchgate.net In the case of an unsymmetrically substituted oxetane, the regioselectivity of the attack is influenced by both steric and electronic factors. For a 3,3-disubstituted oxetane like this compound, nucleophilic attack would occur at the less sterically hindered C2 or C4 positions. nih.gov Various nucleophiles, including halides, amines, and thiols, have been shown to effectively open the oxetane ring, providing access to a diverse range of functionalized 1,3-diols and their derivatives. nih.govnih.govresearchgate.net
Acid-catalyzed ring-opening is one of the most common transformations for oxetanes. rsc.org The process is initiated by the protonation of the ether oxygen, which creates a highly reactive oxonium ion, an excellent leaving group. A nucleophile present in the reaction medium then attacks one of the ring carbons to cleave the C-O bond. nih.gov The mechanism can exhibit characteristics of both SN1 and SN2 pathways, depending on the substitution pattern of the oxetane and the stability of any potential carbocation intermediate. For 3,3-disubstituted oxetanes, the reaction can proceed through an SN1-like mechanism if a tertiary carbocation can be stabilized. However, attack at the primary carbons is also common. researchgate.net A well-documented example is the ring-opening of fluoroalkylidene-oxetanes using hydrobromic acid in acetic acid, which proceeds efficiently to yield brominated allylic alcohols. nih.gov
Table 2: Summary of Oxetane Ring-Opening Reactions
| Reaction Type | Initiator/Catalyst | Typical Reagents | General Product | Reference |
|---|---|---|---|---|
| Electrophilic Promoted | Lewis or Brønsted Acids | Tf₂NH, In(OTf)₃ | Functionalized ethers/diols | nih.gov |
| Nucleophilic Induced | Nucleophile | Amines, Azides, Thiols | 1,3-difunctional compounds | rsc.orgnih.govresearchgate.net |
| Acid-Catalyzed | Protic Acids | HBr/AcOH, CSA | Halohydrins, diol ethers | rsc.orgresearchgate.netnih.gov |
Potential for Ring Expansion Reactions
Beyond ring-opening, oxetanes can serve as substrates for ring expansion reactions, providing synthetic routes to larger heterocyclic systems. acs.org The most common expansion transforms four-membered oxetanes into five-membered tetrahydrofurans. researchgate.net This is often achieved through reactions with diazo compounds, catalyzed by rhodium or copper complexes. researchgate.net Another related transformation is the expansion of three-membered epoxides into oxetanes using sulfur ylides, a process known as the Corey-Chaykovsky reaction. nih.govnih.gov This highlights the synthetic utility of strained rings as precursors to slightly larger, yet still valuable, cyclic systems. While not extensively documented specifically for this compound, these established methodologies suggest a potential pathway for its conversion into functionalized tetrahydrofuran (B95107) derivatives, further expanding its synthetic utility.
Applications As a Versatile Building Block in Complex Molecular Synthesis
Construction of Advanced Spirocyclic Systems Incorporating the Oxetane (B1205548) Motif
Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid structures and three-dimensional shapes. The oxetane moiety, in particular, is valued as a polar equivalent for the gem-dimethyl group. nih.gov The synthesis of spirocyclic oxetanes can be achieved through various methods, including the Paternò-Büchi reaction and multi-step sequences involving 3-oxetanone (B52913). mdpi.comrsc.org
While direct examples detailing the use of 3-(bromomethyl)-3-(difluoromethyl)oxetane (B6240587) in the construction of spirocycles are not extensively documented in publicly available literature, its structure is well-suited for such applications. The bromomethyl group serves as a reactive handle for intramolecular cyclization reactions. For instance, displacement of the bromide by a nucleophile tethered to the same molecule can lead to the formation of a new ring, creating a spirocyclic system centered on the C3-position of the oxetane. The presence of the difluoromethyl group can influence the electronic properties and conformational preferences of the resulting spirocycle. The synthesis of related spirocyclic oxetane-fused benzimidazoles has been described, highlighting the utility of functionalized oxetanes in creating complex heterocyclic systems. nih.govmdpi.com
A general approach to spirocycle synthesis involves the reaction of 3-oxetanone with amino alcohols to form spirooxazolidines. mdpi.com Although not a direct application of this compound, this illustrates the versatility of the oxetane core in forming spirocyclic structures.
Table 1: Examples of Spirocyclic Systems Derived from Oxetanes
| Starting Material | Reagents | Resulting Spirocycle | Reference |
|---|---|---|---|
| 3-Oxetanone, Amino alcohol, Formaldehyde, Alkyne | CuBr₂, TFA | 3-Oxetanone-derived N-propargyl spirooxazolidines | mdpi.com |
| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol, p-Tosylamide | Multiple steps | 2-Oxa-6-azaspiro[3.3]heptane | nih.gov |
This table presents general strategies for synthesizing spirocyclic oxetanes and is for illustrative purposes.
Facile Synthesis of Diverse Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov The difluoromethyl group (CHF₂) present in this compound makes it a valuable precursor for creating diverse fluorinated scaffolds.
The synthesis and derivatization of this compound itself provide a pathway to a range of fluorinated oxetane derivatives. researchgate.net The bromomethyl group can be converted to other functional groups through nucleophilic substitution reactions, allowing for the incorporation of the difluoromethyl-oxetane motif into a larger molecular framework. This approach is part of a broader effort to develop robust methods for synthesizing 3-fluoroalkyl-substituted oxetanes. researchgate.net
The development of trifluoromethyl oxetanes as tert-butyl isosteres has demonstrated the benefits of combining an oxetane ring with a fluorinated alkyl group, leading to improved metabolic stability and lipophilic efficiency. nih.gov By analogy, the difluoromethyl-oxetane unit from this compound can be used to introduce these desirable properties into new chemical entities.
Precursor in the Development of Advanced Functional Materials
Advanced functional materials are designed to possess specific chemical or physical properties for a variety of applications. wiley.comresearchgate.net The incorporation of highly functionalized building blocks is key to tuning the performance of these materials. The unique combination of the polar oxetane ring and the electron-withdrawing difluoromethyl group in this compound makes it an attractive candidate for creating novel polymers and other functional materials.
While specific examples of advanced materials derived directly from this compound are emerging, the general utility of oxetanes in materials science is recognized. The ring-opening polymerization of oxetanes, for example, can lead to polyethers with tailored properties. The presence of the difluoromethyl group would be expected to impart increased thermal stability and chemical resistance to the resulting polymer. Furthermore, the bromomethyl handle allows for post-polymerization modification, enabling the introduction of other functional groups along the polymer chain.
Intermediate in the Synthesis of Agrochemicals
Trifluoromethyl-containing compounds have found widespread use in the development of pharmaceuticals and agrochemicals. researchgate.net The difluoromethyl group is also a key component in many biologically active molecules. The synthesis of this compound provides a building block that can be used to introduce the difluoromethyl-oxetane moiety into potential agrochemical candidates. researchgate.net
The oxetane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl or carbonyl group, potentially improving the biological activity and physicochemical properties of a molecule. nih.gov The metabolic stability often associated with fluorinated compounds and the oxetane ring makes this scaffold particularly interesting for agrochemical research, where persistence and efficacy are crucial. The reactivity of the bromomethyl group allows for the straightforward incorporation of this fragment into more complex structures being evaluated for herbicidal, fungicidal, or insecticidal activity.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Oxetanone |
| 2-Oxa-6-azaspiro[3.3]heptane |
| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol |
| p-Tosylamide |
Advanced Research Applications
Applications in Medicinal Chemistry Research
In medicinal chemistry, the primary goal is to optimize a molecule's interaction with its biological target while ensuring it has appropriate "drug-like" properties (absorption, distribution, metabolism, and excretion - ADME). The incorporation of the 3,3-disubstituted oxetane (B1205548) motif, particularly one bearing fluorine atoms, is a modern strategy to achieve this optimization.
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of drug design. researchgate.net The oxetane ring, especially when 3,3-disubstituted, has been validated as an effective bioisostere for common chemical groups that often present metabolic liabilities or suboptimal physicochemical profiles. acs.orgnih.gov The stability of the oxetane is strongly linked to its substitution pattern, with the 3,3-disubstitution pattern being the most robust. acs.orgnih.gov
The gem-dimethyl group (two methyl groups attached to the same carbon) is frequently used in drug candidates to block sites that are vulnerable to metabolic oxidation. However, this group significantly increases the lipophilicity (greasiness) of a molecule, which can negatively impact solubility and other pharmacokinetic properties. nih.gov
The oxetane ring is an excellent replacement for the gem-dimethyl group as it occupies a similar volume but is significantly more polar. nih.govnih.gov This substitution can maintain or improve the metabolic stability of the parent molecule while simultaneously reducing lipophilicity and improving aqueous solubility. nih.gov The introduction of the difluoromethyl group alongside the oxetane core, as in 3-(Bromomethyl)-3-(difluoromethyl)oxetane (B6240587), further refines the electronic properties of this bioisostere.
Table 1: Comparison of Physicochemical Properties for Gem-Dimethyl vs. Oxetane Bioisosteres This table illustrates the principle of gem-dimethyl replacement with an oxetane using representative molecular pairs from medicinal chemistry research. cLogP is a calculated measure of lipophilicity.
| Original Compound (with Gem-Dimethyl) | cLogP | Oxetane-Containing Analog | cLogP of Analog | Change in cLogP |
|---|---|---|---|---|
| Compound A | 3.5 | Analog A | 2.8 | -0.7 |
Carbonyl groups (C=O), found in ketones, esters, and amides, are common in pharmaceuticals but can be susceptible to metabolic reduction or can lead to chemical instability. The oxetane ring serves as a metabolically robust isostere for the carbonyl group. nih.govnih.gov It possesses a comparable dipole moment and hydrogen bond accepting capability, allowing it to mimic the interactions of a carbonyl group with a biological target, but it is chemically more stable. nih.gov The 3,3-diaryloxetane motif, for instance, has been explored as a viable replacement for benzophenone (B1666685) groups to improve chemical properties. rsc.orgchemrxiv.org The 3,3-difluorooxetane (B2587318) unit, a close relative of the core of this compound, has been specifically studied as a versatile bioisostere. digitellinc.comchemrxiv.orgnih.gov
Lipophilicity, often measured or calculated as LogP or LogD, is a critical parameter in drug design, affecting solubility, absorption, and metabolic clearance. High lipophilicity is often associated with poor metabolic stability and toxicity. The replacement of hydrocarbon groups with oxetanes generally leads to a significant decrease in lipophilicity due to the polarity of the ether oxygen. chemrxiv.orgnih.gov
The introduction of fluorine atoms, as in the difluoromethyl group of this compound, further modulates lipophilicity. While extensive fluorination can sometimes increase lipophilicity, the strategic placement of one or two fluorine atoms typically reduces it. nih.govresearchgate.net Studies on fluorinated oxetanes have shown that this modification can fine-tune the lipophilicity of a lead compound, helping to strike the right balance for optimal drug-like properties. beilstein-journals.org For example, a comprehensive study of the 3,3-difluorooxetane (3,3-diFox) fragment demonstrated its ability to serve as a versatile substituent for managing physicochemical properties in drug discovery programs. researchgate.netnih.gov
Table 2: Impact of Oxetane and Fluorine Introduction on Lipophilicity (cLogP) This table provides illustrative data on how oxetane and fluorine substitution can modulate the calculated lipophilicity (cLogP) of a molecule.
| Parent Structure | cLogP | Modified Structure | cLogP of Modified Structure | Modification Effect |
|---|---|---|---|---|
| Isopropyl-containing scaffold | 2.5 | Oxetane-containing scaffold | 1.8 | Reduced Lipophilicity |
| Phenyl-CH₂-scaffold | 3.0 | Phenyl-CF₂-scaffold | 3.2 | Increased Lipophilicity |
A significant challenge in drug development is creating molecules that are stable enough to resist rapid breakdown by metabolic enzymes (like cytochrome P450s) in the liver, allowing them to remain in the body long enough to exert their therapeutic effect. The oxetane ring is generally more resistant to metabolic oxidation than corresponding aliphatic chains or gem-dimethyl groups. nih.gov
Furthermore, the inclusion of fluorine atoms can enhance metabolic stability. researchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. Therefore, incorporating a difluoromethyl group, as seen in this compound, is a recognized strategy to block metabolically vulnerable sites and improve the half-life of a drug candidate. researchgate.net Research has shown that fluorinated moieties often confer enhanced resistance to metabolic degradation. researchgate.net
Modulation of Molecular Properties for Enhanced Drug-Likeness
Alteration of Basicity in Proximal Amine Structures
The introduction of an oxetane ring, particularly a fluorinated one, is a recognized strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates, including the basicity (pKa) of nearby functional groups. semanticscholar.orgnews-medical.net The 3-(difluoromethyl)oxetane moiety, when attached to an amine, significantly influences the amine's basicity. This is due to the strong electron-withdrawing inductive effect of the two fluorine atoms in the difluoromethyl group.
Table 1: Predicted Impact of Difluoromethyl Oxetane Substitution on Amine Basicity
| Compound Structure (Example) | Substituent Effect | Expected pKa Change | Rationale |
| R-CH₂-NH₂ (Simple primary amine) | Alkyl group (weakly electron-donating) | Baseline pKa (~10-11) | Standard basicity for a primary amine. |
| (3-(difluoromethyl)oxetane)-yl-methyl-NH₂ | Difluoromethyl group (strongly electron-withdrawing) | Lower pKa (less basic) | The strong inductive effect of the -CF₂H group reduces the electron density on the nitrogen, weakening its basicity. semanticscholar.orgnews-medical.net |
Design of Novel Scaffolds for Specific Target Interactions
The oxetane ring is an increasingly important motif in modern drug discovery, valued for its ability to confer desirable properties such as low molecular weight, high polarity, and significant three-dimensionality. semanticscholar.org 3,3-disubstituted oxetanes, like this compound, are particularly stable and serve as versatile building blocks for creating novel molecular scaffolds. semanticscholar.orgrsc.org
The compound acts as a key starting material for several reasons:
Three-Dimensionality : The rigid, non-planar oxetane ring introduces a defined three-dimensional geometry into a molecule, which can lead to more specific and potent interactions with the complex surfaces of biological targets like proteins. semanticscholar.org
Bioisosterism : Fluorinated oxetane derivatives are explored for their bioisosteric potential, meaning they can replace other chemical groups (like carbonyls or gem-dimethyl groups) to improve a drug's properties without losing its primary biological activity. semanticscholar.orgnews-medical.net
Reactive Handle : The bromomethyl group provides a reactive site for chemists to elaborate the scaffold. researchgate.net It can be readily converted into other functional groups through nucleophilic substitution, allowing for the attachment of various pharmacophoric elements to explore a target's binding pocket.
Researchers have developed robust methods to synthesize and derivatize a wide array of 3,3-disubstituted oxetanes, demonstrating their stability and utility in constructing new chemical entities for drug development programs. rsc.orgresearchgate.net
Utility in Bioconjugation Techniques
Bioconjugation involves linking molecules to biomacromolecules such as proteins or antibodies. The chemical structure of this compound makes it a suitable candidate for such applications. The key feature is the bromomethyl group, which is an electrophilic alkylating agent.
This group can react with nucleophilic residues found on the surface of proteins, such as the thiol group of cysteine or the amine group of lysine, to form a stable covalent bond. The oxetane portion of the molecule can serve as a linker or a modulator of properties for the attached payload. While specific studies detailing the use of this exact compound in bioconjugation were not found, its inherent reactivity is analogous to other alkyl halides commonly used in this field.
Applications in Materials Science Research
In materials science, this compound is utilized as a specialized monomer for the creation of high-performance polymers. researchgate.netresearchgate.net
Monomers for Advanced Polymer Synthesis
The compound is a member of the 3,3-disubstituted oxetane family, which has been used in polymer chemistry since the 1950s. wikipedia.org The polymerization of oxetanes is driven by the relief of ring strain (107 kJ/mol), which is significantly higher than that of less strained cyclic ethers like tetrahydropyran. wikipedia.org This high ring strain facilitates the ring-opening polymerization process. The presence of both a bromomethyl and a difluoromethyl substituent on the same carbon atom allows for the synthesis of polymers with a unique combination of properties. researchgate.netwikipedia.org
Oxetanes polymerize almost exclusively through a cationic ring-opening polymerization (CROP) mechanism. wikipedia.org The process is typically initiated by strong acids, Lewis acids, or onium salts that act as photoacid generators. wikipedia.orgradtech.orgresearchgate.net The polymerization proceeds via a tertiary oxonium ion at the propagation center. wikipedia.org The general mechanism involves:
Initiation : A cationic initiator (H⁺ or Lewis acid) attacks the oxygen atom of the oxetane ring, forming a protonated or activated oxonium ion.
Propagation : Another monomer molecule attacks the activated ring, leading to ring opening and the extension of the polymer chain. The propagation center remains a tertiary oxonium ion.
Termination : The reaction can be terminated by various processes, including reaction with a counter-ion or impurities.
Cationic ring-opening polymerization of oxetane monomers is known to be rapid and often exothermic. radtech.org This method has been successfully used to synthesize homopolymers of structurally related monomers, such as 3-difluoroaminomethyl-3-methyloxetane, yielding polymers with controlled molecular weights. psu.edu
The inclusion of fluorine atoms in a polymer backbone drastically alters its properties. news-medical.netelsevierpure.com By using this compound as a monomer, novel fluorinated polyoxetanes can be synthesized. researchgate.net The difluoromethyl group imparts specific and desirable characteristics to the resulting polymer. Research on related fluorinated oxetane monomers has shown that the resulting polymers exhibit enhanced thermal stability, modified surface energy, and different solubility profiles compared to their non-fluorinated counterparts. researchgate.net
Table 2: Properties Conferred by the Difluoromethyl Oxetane Moiety in Polymers
| Property | Influence of the -(CF₂H) and Oxetane Groups | Resulting Polymer Characteristic | Source |
| Thermal Stability | The high strength of the Carbon-Fluorine bond. | Increased resistance to thermal degradation. | researchgate.net |
| Chemical Resistance | The electron-withdrawing nature of fluorine atoms protects the polymer backbone from chemical attack. | Enhanced stability in the presence of solvents and chemicals. | wikipedia.org |
| Surface Properties | Fluorinated segments tend to migrate to the surface, lowering surface energy. | Increased hydrophobicity and oleophobicity (water and oil repellency). | researchgate.net |
| Dielectric Constant | The low polarizability of the C-F bond. | Lower dielectric constant, making the material a good electrical insulator. | elsevierpure.com |
Modification of Material Surface Properties
The incorporation of fluorinated monomers, such as those derived from this compound, into polymers is a key strategy for altering the surface characteristics of materials. The presence of fluorine is known to substantially lower surface energy, which in turn imparts hydrophobicity and oleophobicity. mdpi.comresearchgate.net The oxetane ring provides a polymerizable unit, while the bromomethyl group offers a site for further chemical modification.
Enhancement of Hydrophobicity and Oleophobicity
The introduction of fluorinated side chains, particularly difluoromethyl groups, onto a polymer backbone drastically reduces its surface energy, leading to surfaces that repel water and oils. This is a direct consequence of the low polarizability of the C-F bond. Research on related fluorinated polyoxetanes demonstrates this principle effectively.
For instance, studies on co-polyoxetanes containing trifluoroethoxymethyl side chains show a significant increase in water contact angles, a direct measure of hydrophobicity. uni-muenchen.de Coatings modified with these fluorinated polyoxetanes exhibit enhanced water repellency. uni-muenchen.de A spontaneous increase in the water contact angle, from 104° to as high as 140°, was observed for a semicrystalline polyoxetane with symmetrical CF3CH2OCH2- side chains, attributed to the formation of a rough surface topology with sharp asperities. researchgate.net Similarly, the addition of just 2 mol% of a different fluorinated oxetane monomer to a coating formulation was shown to increase the water contact angle from 64° to 107°.
The general principle is that fluorinated polymer chains tend to migrate to the polymer-air interface, creating a low-energy surface. researchgate.net This effect can be tailored by controlling the concentration and distribution of the fluorinated monomer in the polymer. The data below, compiled from studies on analogous fluorinated polymers, illustrates the typical enhancements observed.
Table 1: Effect of Fluorination on Polymer Surface Properties
| Polymer System | Fluorine Content / Modifier | Initial Water Contact Angle (°) | Modified Water Contact Angle (°) | Reference |
|---|---|---|---|---|
| Polyurethane | P[3FOx:BrOx] soft block | ~75° (base PU) | 102° | uni-muenchen.de |
| Poly(bis-trifluoroethoxymethyl)oxetane | N/A | 104° | 136° (after aging) | researchgate.net |
| Epoxy Coating | 2 mol% FNOX | 64° | 107° | |
| Fluorinated Polyurethane | Fluorinated dibasic diol | 81° | >120° | mdpi.com |
Adjustments in Thermal and Mechanical Characteristics
The incorporation of this compound into a polymer matrix is expected to significantly influence its thermal and mechanical properties. Fluorinated polymers are well-known for their high thermal stability due to the strength of the C-F bond. mdpi.comnih.gov The rigid oxetane ring, when incorporated into a polymer backbone via ring-opening polymerization, can also enhance the thermal stability and affect the mechanical profile of the material.
Mechanical Properties: The mechanical properties of polymers modified with fluorinated oxetanes are a balance between the plasticizing effect of flexible side chains and the stiffening effect of the polymer backbone and cross-linking. The introduction of long fluorinated side chains can sometimes act as a plasticizer, disrupting intermolecular interactions and leading to a decrease in tensile strength but an increase in elongation at break. mdpi.com Conversely, the rigidity of the oxetane ring and potential for cross-linking via the bromomethyl group can increase the material's stiffness and hardness. For example, incorporating hyperbranched polyesters as crosslinkers in polyurethanes has been shown to improve thermomechanical properties. mdpi.com
Table 2: Thermal Properties of Relevant Polymers
| Polymer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) | Reference |
|---|---|---|---|---|
| Poly(3,3-dimethyloxetane) | - | 47 | - | wikipedia.org |
| Poly[3,3-bis(azidomethyl) oxetane] (PBAMO) | - | 87.5 - 90 | - | dtic.mil |
| Poly(vinylidene fluoride) (PVDF) | -40 to -30 | 177 | ~485 (in N2) | nih.govnih.gov |
| Polytetrafluoroethylene (PTFE) | - | 327 | >500 | nih.gov |
| Polysiloxane with Fluorinated Mesogens | 86.9 | 182.4 (Isotropic) | 335.6 | nih.gov |
Research in Energetic Materials Utilizing Oxetane Derivatives
Oxetane derivatives are critical building blocks for creating energetic polymers, which serve as binders in plastic-bonded explosives (PBXs) and solid rocket propellants. nih.gov The high ring strain of the oxetane ring (107 kJ/mol) contributes positively to the heat of formation of the resulting polymer. wikipedia.org The introduction of explosophoric groups (such as azide (B81097), -N₃, or nitrato, -ONO₂) onto the oxetane structure further enhances its energetic properties.
The compound this compound is a valuable precursor in this field. The bromomethyl group serves as an excellent leaving group, allowing for straightforward nucleophilic substitution reactions to introduce energetic functionalities. For example, reaction with sodium azide (NaN₃) can convert the bromomethyl group into an azidomethyl group (-CH₂N₃), a common energetic moiety. This strategy is widely used in the synthesis of well-known energetic polyoxetanes like poly(3,3-bis(azidomethyl)oxetane) (polyBAMO). nih.gov
The general synthetic approach involves the cationic ring-opening polymerization (CROP) of the functionalized oxetane monomer. uni-muenchen.dewikipedia.org This process yields a polyether backbone with energetic side chains. The properties of the final energetic polymer, such as glass transition temperature, thermal stability, and mechanical strength, can be tuned by copolymerizing different oxetane monomers. nih.gov For example, copolymerizing a rigid monomer like a BAMO derivative with a more flexible monomer can improve the mechanical properties of the binder, which is crucial for the durability and safety of the final energetic formulation. nih.gov Therefore, this compound represents a versatile platform for designing next-generation energetic binders with a tailored balance of performance, stability, and insensitivity.
Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopic analysis provides fundamental insights into the atomic and molecular composition and connectivity of 3-(Bromomethyl)-3-(difluoromethyl)oxetane (B6240587).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: In the proton NMR spectrum, the chemical shifts and coupling patterns of the protons reveal their chemical environment. The protons on the oxetane (B1205548) ring typically appear as multiplets in the upfield region. The methylene (B1212753) protons of the bromomethyl group are expected to show a distinct signal, likely a singlet or a closely coupled system, shifted downfield due to the deshielding effect of the adjacent bromine atom.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would be expected to show distinct signals for the quaternary carbon atom of the oxetane ring bonded to the bromomethyl and difluoromethyl groups, the two methylene carbons of the oxetane ring, the carbon of the bromomethyl group, and the carbon of the difluoromethyl group. The latter would exhibit a characteristic triplet splitting pattern due to coupling with the two fluorine atoms.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a triplet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling with the geminal proton. The chemical shift of this signal provides a clear indication of the electronic environment of the fluorine atoms.
A study on the synthesis of various fluorinated oxetanes provides representative spectral data for compounds of this class, which can be used to infer the expected spectral characteristics of this compound. chemrxiv.orgresearchgate.net
Table 1: Predicted and Representative NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | 3.5 - 4.0 (CH₂Br) | s | - |
| 4.5 - 5.0 (ring CH₂) | m | - | |
| 5.8 - 6.5 (CHF₂) | t | JHF ≈ 50-60 | |
| ¹³C | 30 - 40 (CH₂Br) | t | - |
| 75 - 85 (ring CH₂) | t | - | |
| 80 - 90 (quaternary C) | t | JCF ≈ 20-30 | |
| 115 - 125 (CHF₂) | t | JCF ≈ 240-250 | |
| ¹⁹F | -110 to -130 | d | JHF ≈ 50-60 |
Note: This table is based on general knowledge of NMR spectroscopy and data for analogous structures. Actual values may vary.
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. rsc.org PubChem lists predicted m/z values for various adducts of the compound, which can be valuable for interpreting experimental mass spectra. uni.lu The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for similar compounds may involve the loss of the bromine atom, the difluoromethyl group, or cleavage of the oxetane ring.
Table 2: Predicted m/z for Adducts of this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 200.97211 |
| [M+Na]⁺ | 222.95405 |
| [M-H]⁻ | 198.95755 |
| [M+NH₄]⁺ | 217.99865 |
| [M+K]⁺ | 238.92799 |
Data sourced from PubChem. uni.lu
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C-F, C-Br, and C-O bonds. The C-O-C stretching vibration of the oxetane ring typically appears in the region of 950-1000 cm⁻¹. The C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region, and the C-Br stretch would be observed at lower wavenumbers, typically below 700 cm⁻¹.
Chromatographic Separation and Purity Assessment
Chromatographic methods are crucial for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. The purity of the sample can be determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC is a suitable method for its purity assessment. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The retention time, at which the compound elutes from the column, is a characteristic property that can be used for identification. The purity is determined by the relative area of the compound's peak. For related oxetane compounds, GC has been successfully used for analysis. For instance, the GC analysis of 3,3-bis(bromomethyl)oxetane (B1265868) has been documented. vwr.com
X-ray Crystallography for Definitive Structural Elucidation
While the specific crystallographic data for this compound is not widely available in published literature, the analysis of structurally related 3,3-disubstituted oxetanes by X-ray diffraction is documented. These studies underscore the importance of this technique for confirming the successful synthesis and for the unambiguous assignment of the molecular geometry, especially the puckered nature of the oxetane ring and the spatial arrangement of the substituents at the C3 position.
For illustrative purposes, the crystallographic data for a related compound, 1-((3-(Bromomethyl)oxetan-3-yl)methyl)-3,5-dinitro-1H-pyrazol-4-amine, which also features a 3-bromomethyl-3-substituted oxetane core, has been reported. uni-muenchen.de In a study, this compound was found to crystallize in the monoclinic space group P2₁/c. uni-muenchen.de The analysis of such structures provides valuable insights into the typical bond lengths and angles within the oxetane ring and the influence of bulky and electronegative substituents. For instance, in the reported structure, the bond angles within the oxetane ring deviate from those of an ideal square, a characteristic feature of this four-membered heterocycle. uni-muenchen.de
The definitive structural elucidation of this compound through X-ray crystallography would be a critical step in its full characterization. Such data would provide an empirical foundation for computational modeling and a deeper understanding of its chemical reactivity and physical properties.
Illustrative Crystallographic Data for a Structurally Related Oxetane Derivative
The following table presents the crystallographic data for 1-((3-(Bromomethyl)oxetan-3-yl)methyl)-3,5-dinitro-1H-pyrazol-4-amine, a compound containing a similar 3-bromomethyl-3-substituted oxetane framework. uni-muenchen.de
| Parameter | Value |
|---|---|
| Compound Name | 1-((3-(Bromomethyl)oxetan-3-yl)methyl)-3,5-dinitro-1H-pyrazol-4-amine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Molecules per Unit Cell (Z) | 4 |
| Density (calculated) at 123 K | 1.890 g/cm³ |
| O1–C2–C3 Bond Angle | 91.0(2)° |
Q & A
Q. What are the optimal synthetic routes for 3-(Bromomethyl)-3-(difluoromethyl)oxetane, and how can competing side reactions be minimized?
Methodological Answer:
- Corey-Fuchs or Appel Reaction Adaptation : Bromination of oxetanes can be achieved via halogenation of alcohol precursors. For example, describes a one-step conversion of cyclic ethers to dibromo compounds using bromine sources under mild conditions . To minimize side reactions (e.g., over-bromination or ring-opening):
- Use stoichiometric control (e.g., 1:1 molar ratio of precursor to brominating agent).
- Employ catalysts like triphenylphosphine in Appel reactions to enhance selectivity.
- Monitor temperature (0–25°C) to prevent thermal degradation.
- Cationic Polymerization Precursor : demonstrates that 3-(tosyloxymethyl)-3-methyloxetane undergoes cationic polymerization with BF₃·THF as a catalyst. For bromomethyl derivatives, similar initiators (e.g., polyols) and low temperatures (−20°C) can stabilize intermediates .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?
Methodological Answer:
Q. How does the difluoromethyl group influence nucleophilic substitution reactivity compared to non-fluorinated analogues?
Methodological Answer:
- Electron-Withdrawing Effects : The CF₂H group increases the electrophilicity of the adjacent bromomethyl carbon, accelerating SN2 reactions. shows that trifluoromethyl groups enhance reactivity in benzyl bromide analogues .
- Steric Considerations : Difluoromethyl’s smaller size (vs. methyl) reduces steric hindrance, enabling faster azidation or hydroxylation (e.g., ’s azido-polymer synthesis) .
- Competing Elimination : Use polar aprotic solvents (e.g., DMF) and low temperatures to suppress E2 pathways.
Advanced Research Questions
Q. How do copolymerization kinetics differ between this compound and its methyl/ethyl analogues?
Methodological Answer:
- Reactivity Ratios (Mayo-Lewis Analysis) : and suggest that electron-withdrawing substituents (e.g., CF₂H) reduce oxetane’s ring-opening polymerization rate due to decreased nucleophilicity. For example:
- Catalyst Selection : BF₃·THF enhances living polymerization characteristics, while Sn(OTf)₂ improves tolerance to fluorinated groups .
Q. What is the impact of the difluoromethyl group on metabolic stability in drug candidate derivatives?
Methodological Answer:
- Cytochrome P450 (CYP) Resistance : shows that 3-substituted oxetanes (e.g., 3-methyl) reduce CYP3A4-mediated oxidation by lowering lipophilicity (LogP reduction ~0.5–1.0 units). The CF₂H group further decreases LogP and sterically shields adjacent carbons from enzymatic attack .
- In Vitro Testing :
- Human Liver Microsomes (HLM) : Measure intrinsic clearance (Clₜₙₜ) with/without CYP inhibitors.
- LC-MS/MS : Identify metabolites (e.g., hydroxylation at the oxetane ring).
| Substituent | LogP Reduction | HLM Stability (t₁/₂, min) |
|---|---|---|
| Methyl | 0.3 | 30–45 |
| Difluoromethyl | 0.8 | 60–90 (predicted) |
Q. How can contradictions in reported reactivity parameters (e.g., conflicting copolymerization rates) be resolved experimentally?
Methodological Answer:
- Controlled Kinetic Studies : Replicate reactions under standardized conditions (solvent, initiator purity, temperature). notes that trace moisture or impurities in BF₃·THF can alter reactivity ratios .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare transition-state energies for bromomethyl vs. difluoromethyl oxetanes. supports steric/electronic parameterization for such models .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 3-ethyloxetanes in ) to identify substituent-specific trends .
Q. What safety protocols are critical for handling brominated oxetanes during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), safety goggles, and lab coats () .
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
- Spill Management : Neutralize brominated waste with sodium thiosulfate before disposal (per ’s SDS guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
